N-(3,4-DICHLOROPHENYL)-N'-(2,5-DIMETHOXYPHENETHYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(2,5-dimethoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea: shares structural similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of N-(3,4-dichlorophenyl)-N’-[2-(2,5-dimethoxyphenyl)ethyl]urea lies in its specific combination of dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18Cl2N2O3 |
---|---|
Molecular Weight |
369.2g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-13-4-6-16(24-2)11(9-13)7-8-20-17(22)21-12-3-5-14(18)15(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22) |
InChI Key |
BLUDGSLIYPJEHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.